cis-3-Bromo-1,2-epoxycyclohexane
Description
Significance of Epoxides and Halohydrins as Synthetic Intermediates and Reactive Motifs in Chemical Transformations
Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit significant ring strain, rendering them susceptible to ring-opening reactions by a variety of nucleophiles. masterorganicchemistry.com This reactivity makes them exceptionally versatile synthetic intermediates, allowing for the introduction of two new functional groups with defined stereochemistry. researchgate.net The ring-opening can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom in an SN2-like manner. masterorganicchemistry.com In contrast, acid-catalyzed ring-opening often proceeds via a transition state with significant carbocationic character, leading to attack at the more substituted carbon. libretexts.org
Halohydrins, which are characterized by a halogen and a hydroxyl group on adjacent carbon atoms, are closely related to epoxides. byjus.com They can be readily formed from alkenes or through the ring-opening of epoxides with hydrohalic acids. byjus.comopenstax.org Conversely, treatment of a halohydrin with a base provides a classic and efficient method for epoxide synthesis via an intramolecular SN2 reaction, often referred to as an intramolecular Williamson ether synthesis. byjus.comorganicchemistrytutor.comlibretexts.org This interconversion underscores the synthetic synergy between these two functional groups.
Overview of Cyclohexane (B81311) Derivatives as Paradigmatic Systems for Stereochemical Studies
Cyclohexane and its derivatives are fundamental scaffolds in the study of stereochemistry and conformational analysis. rsc.orgacs.orgslideshare.net The chair conformation is the most stable arrangement for the cyclohexane ring, as it minimizes both angle and torsional strain. pressbooks.pubmaricopa.edu Substituents on the ring can occupy either axial or equatorial positions, with the equatorial position generally being more stable for bulkier groups to avoid unfavorable 1,3-diaxial interactions. maricopa.edutru.ca
The stereochemical outcome of reactions on cyclohexane rings is profoundly influenced by the conformational preferences of the starting materials and intermediates. Disubstituted cyclohexanes, for instance, can exist as cis and trans isomers, each with distinct conformational properties that dictate their reactivity. mvpsvktcollege.ac.in The rigid, well-defined geometry of the cyclohexane chair provides an excellent platform for probing the stereoelectronic requirements of various chemical transformations.
Specific Academic Relevance of cis-3-Bromo-1,2-epoxycyclohexane in Reaction Mechanism Elucidation and Stereochemical Control
This compound is a particularly insightful molecule for chemical research. The cis relationship between the bromine atom and the epoxide oxygen imposes specific conformational constraints that influence its reactivity. The compound serves as a model system to explore concepts such as:
Neighboring Group Participation (NGP): The bromine atom, or other functionalities, can act as an internal nucleophile, influencing the rate and stereochemical outcome of reactions at the epoxide ring. rsc.orgrsc.orgwikipedia.org This anchimeric assistance can lead to the formation of bridged intermediates and products with retained stereochemistry. wikipedia.org
Conformational Control of Reactivity: The preferred chair conformation of the cyclohexane ring will place the substituents in specific axial or equatorial positions, which in turn can dictate the trajectory of an incoming nucleophile and the feasibility of certain reaction pathways. tru.caacs.org For example, the anti-periplanar arrangement required for E2 eliminations is highly dependent on the conformational equilibrium. pearson.compearson.com
Stereoelectronic Effects: The orientation of orbitals plays a critical role in the reactions of this compound. For a reaction to proceed efficiently, the interacting orbitals must have the correct spatial alignment. This is evident in epoxide ring-opening reactions, where the nucleophile's trajectory is often dictated by the need for backside attack on one of the C-O bonds of the epoxide. libretexts.org
A study on the mutagenic activity of the diastereoisomeric 3-bromo-1,2-epoxycyclohexanes revealed that the trans isomer was more mutagenic than the cis isomer. documentsdelivered.com This difference was not attributed to their electrophilic reactivity but rather to specific interactions with detoxifying enzymes, which selectively hydrolyzed the cis isomer. documentsdelivered.com
Scope of the Academic Research Focus: Beyond Basic Characterization and Direct Applications
The academic interest in this compound and related molecules extends far beyond their simple synthesis and potential direct uses. The primary focus lies in using them as probes to understand the intricate details of chemical reactivity. Research in this area often involves:
Kinetic Studies: Measuring reaction rates to quantify the influence of factors like neighboring groups and solvent effects.
Product Analysis: Detailed characterization of reaction products to deduce the stereochemical and regiochemical course of a transformation.
Computational Modeling: Theoretical calculations to map out reaction pathways, visualize transition states, and rationalize experimental observations. acs.org
These fundamental studies contribute to a deeper understanding of organic reaction mechanisms, which is essential for the rational design of new synthetic methods and complex molecules.
Interactive Data Tables
Below are tables summarizing key information related to the compounds and concepts discussed in this article.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉BrO |
| IUPAC Name | (1R,2S,6R)-2-bromo-7-oxabicyclo[4.1.0]heptane |
| Molecular Weight | 177.04 g/mol |
| CAS Number | 56421-05-7 |
| InChIKey | VCXQSVOFNLPVQU-JKUQZMGJSA-N |
Data sourced from PubChem CID 151337 nih.gov
Table 2: Comparison of Epoxide Ring-Opening Conditions
| Condition | Nucleophile | Regioselectivity | Stereochemistry |
|---|---|---|---|
| Acid-Catalyzed | Weak (e.g., H₂O, ROH) | Attack at the more substituted carbon (SN1-like) | Often anti-addition |
| Base-Catalyzed | Strong (e.g., RO⁻, CN⁻) | Attack at the less substituted carbon (SN2-like) | Inversion of configuration at the site of attack |
Information compiled from various sources. libretexts.orgmasterorganicchemistry.comopenstax.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| trans-3-Bromo-1,2-epoxycyclohexane |
| 1,2-epoxycyclohexane |
| Bromocyclohexane |
| Safrole oxide |
| Cyclohexanol |
| Cyclohexene (B86901) |
| cis-4-benzyloxy-1,2-epoxycyclohexane |
| cis-5-benzyloxy-2-cyclohexenol |
| Phenylselenyl derivative |
| Selenoxide |
| 1-phenyl-1-propene |
| 1,2-dicyanocyclohexane |
| trans-1,2-dibromocyclohexane |
| 2-bromo-1,3-dimethylcyclohexane |
| cis-1-bromo-2-ethylcyclohexane |
| trans-1-bromo-2-ethylcyclohexane |
| all-cis-1,2,4,5-Tetrafluoro-3-Phenylcyclohexane |
| Methylcyclohexadiene carboxylic acid |
| 1,2-epoxy-1-methylcyclohexane |
| 2-bromo-2-methylcyclohexanol |
| 1,2-epoxypropane |
| 1-chloro-2-propanol |
| 2-methyl-1,2-epoxypropane |
| 2-chloro-2-methyl-1-propanol |
| Ethylene oxide |
| 1-Bromobutane |
| 1-hexanol |
| Metoprolol |
| o-(2,3-Epoxypropyl) phenol |
| 2,3-dihydro-2-hydroxymethylbenzofuran |
| 1,2-dihalocyclohexanes |
| 1,4-dihalocyclohexanes |
| 1,4-dichlorocyclohexane |
Structure
2D Structure
3D Structure
Properties
CAS No. |
56421-05-7 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
(1R,2S,6R)-2-bromo-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H9BrO/c7-4-2-1-3-5-6(4)8-5/h4-6H,1-3H2/t4-,5+,6-/m0/s1 |
InChI Key |
VCXQSVOFNLPVQU-JKUQZMGJSA-N |
SMILES |
C1CC2C(O2)C(C1)Br |
Isomeric SMILES |
C1C[C@@H]2[C@@H](O2)[C@H](C1)Br |
Canonical SMILES |
C1CC2C(O2)C(C1)Br |
Synonyms |
(+-)-trans-3-bromo-1,2-epoxycyclohexane 3-bromo-1,2-epoxycyclohexane B-1,2-ECH cis-3-bromo-1,2-epoxycyclohexane trans-3-bromo-1,2-epoxycyclohexane |
Origin of Product |
United States |
Synthetic Methodologies for Cis 3 Bromo 1,2 Epoxycyclohexane
Stereoselective and Regioselective Synthesis Strategies
The precise control of stereochemistry is paramount in the synthesis of cis-3-Bromo-1,2-epoxycyclohexane. This section details the methods that allow for high diastereomeric excess through the epoxidation of specific cyclohexene (B86901) precursors and the conversion of bromohydrins.
Epoxidation of Substituted Cyclohexenes: Control over Diastereomeric Excess
The direct epoxidation of 3-bromocyclohexene (B24779) is a primary route to obtaining 3-bromo-1,2-epoxycyclohexane. The stereochemical outcome of this reaction, yielding either the cis or trans diastereomer, is influenced by the nature of the epoxidizing agent and the presence of directing groups on the cyclohexene ring.
Research into the epoxidation of substituted cyclohexenes has shown that the diastereoselectivity is significantly dependent on the substituent itself. nih.govosti.gov For allylic alcohols, for instance, the hydroxyl group can direct the epoxidizing agent, like a peroxy acid, to the same face of the double bond, leading to a syn-epoxide. This is due to the formation of a hydrogen bond between the alcohol and the reagent in the transition state. organic-chemistry.org Conversely, in the absence of such directing groups, steric hindrance typically governs the direction of attack, with the epoxidizing agent approaching from the less hindered face of the alkene.
In the case of 3-bromocyclohexene, the bromine atom can exert both steric and electronic effects that influence the diastereomeric excess of the resulting epoxide. The stereoselectivity can be fine-tuned by the choice of solvent and the epoxidizing agent, such as dimethyldioxirane (B1199080) or meta-chloroperoxybenzoic acid (m-CPBA). nih.govosti.govorganic-chemistry.org
Table 1: Factors Influencing Diastereoselectivity in Cyclohexene Epoxidation
| Factor | Influence on Stereoselectivity | Example |
| Directing Groups | Hydroxyl or other hydrogen-bonding groups can direct the epoxidizing agent to the same face of the alkene, leading to syn-addition. | Epoxidation of an allylic diol with m-CPBA shows high anti-diastereoselectivity due to intramolecular hydrogen bonding. organic-chemistry.org |
| Steric Hindrance | Bulky substituents will direct the epoxidizing agent to the opposite, less sterically hindered face of the alkene. | A large substituent on the cyclohexene ring will favor the formation of the trans-epoxide. |
| Solvent Effects | The polarity and hydrogen-bonding capability of the solvent can influence the transition state and thus the stereochemical outcome. nih.govosti.gov | Non-polar solvents may favor sterically controlled pathways, while polar, protic solvents might interact with directing groups. |
| Epoxidizing Agent | The size and nature of the epoxidizing agent can affect its approach to the double bond. | Dimethyldioxirane is a small, reactive epoxidizing agent whose selectivity can be sensitive to subtle electronic and steric effects. nih.govosti.gov |
Conversion from Precursor Bromohydrins
A well-established method for synthesizing epoxides is the intramolecular cyclization of halohydrins. This two-step process involves the formation of a bromohydrin from an alkene, followed by ring closure to form the epoxide.
The conversion of a bromohydrin to an epoxide is a classic example of an intramolecular Williamson ether synthesis. The mechanism involves an intramolecular SN2 displacement. stackexchange.com In this reaction, the hydroxyl group is deprotonated to form an alkoxide ion, which then acts as an internal nucleophile. This nucleophile attacks the adjacent carbon atom bearing the bromine atom, displacing the bromide ion and forming the three-membered epoxide ring. stackexchange.combrainly.in For this reaction to be effective, the reacting groups must be in an anti-periplanar conformation to allow for the backside attack characteristic of an SN2 reaction.
The ring closure of a bromohydrin to an epoxide is contingent upon the presence of a base. organic-chemistry.orgbrainly.in The primary role of the base is to deprotonate the hydroxyl group of the bromohydrin. brainly.in This deprotonation converts the relatively poor nucleophile (the alcohol) into a much more potent nucleophile (the alkoxide), which is necessary to initiate the intramolecular SN2 reaction. brainly.inchegg.com Strong bases are typically employed to ensure that the equilibrium favors the formation of the alkoxide. organic-chemistry.org The choice of base can be critical, and in some cases, a strong, non-nucleophilic base may be preferred to avoid competing intermolecular reactions. nih.gov
Table 2: Common Bases Used in Epoxide Ring Closure
| Base | Formula | Properties |
| Sodium hydroxide | NaOH | A strong, common, and inexpensive base. |
| Potassium hydroxide | KOH | Similar in strength and function to NaOH. chegg.com |
| Sodium methoxide | NaOCH₃ | A strong base, often used in alcoholic solvents. chegg.com |
| Sodium hydride | NaH | A very strong, non-nucleophilic base that produces hydrogen gas upon reaction. |
Alternative Synthetic Routes and Methodological Innovations
Beyond the traditional methods, research continues to explore novel synthetic strategies for the formation of bromo-epoxides, including photochemical and radical-mediated pathways.
Photochemical and Radical-Mediated Bromination Approaches in the Presence of Epoxides
While the direct photochemical or radical-mediated bromination of an existing epoxide ring is not a common synthetic route, these methods are highly relevant for the synthesis of the precursor, 3-bromocyclohexene, from cyclohexene. The allylic bromination of cyclohexene can be effectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a peroxide. chegg.comyoutube.commasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts an allylic hydrogen from cyclohexene, generating a resonance-stabilized allylic radical. masterorganicchemistry.com This radical then reacts with a molecule of Br₂ (present in low concentration) to form 3-bromocyclohexene and a new bromine radical, thus propagating the chain. youtube.commasterorganicchemistry.com
The use of NBS is crucial as it maintains a low, steady concentration of Br₂, which favors the radical substitution pathway over the competing electrophilic addition of bromine to the double bond. masterorganicchemistry.com Once 3-bromocyclohexene is synthesized, it can then be subjected to epoxidation as described in section 2.1.1 to yield the target this compound.
Advancements in the Catalytic Synthesis of this compound Fall Short of Detailed Public Data
Despite the significance of halogenated epoxides as versatile intermediates in organic synthesis, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed research findings and specific data tables concerning the development of catalytic systems for the enhanced yield and selectivity of this compound.
This lack of specific data hinders a detailed analysis and the creation of comprehensive data tables as requested for the development of catalytic systems with enhanced yield and selectivity for this particular compound. The scientific community would benefit from further research in this area to elucidate optimal reaction conditions and catalyst designs for the efficient and selective synthesis of this compound, a potentially valuable building block in the synthesis of complex molecules.
Chemical Reactivity and Transformation Pathways of Cis 3 Bromo 1,2 Epoxycyclohexane
Epoxide Ring-Opening Reactions
The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions under both acidic and basic conditions. The presence of the bromine atom on the adjacent carbon in cis-3-Bromo-1,2-epoxycyclohexane introduces additional electronic and steric factors that influence the regioselectivity and stereochemistry of these transformations.
Nucleophilic Ring Opening Dynamics
In the presence of an acid, the epoxide oxygen is protonated, forming a good leaving group and activating the epoxide ring towards nucleophilic attack. libretexts.orglibretexts.org This reaction generally proceeds under milder conditions than the cleavage of other ethers due to the inherent ring strain. libretexts.org The ring-opening occurs via a backside attack by the nucleophile, similar to an SN2 mechanism, which results in an inversion of configuration at the site of attack. libretexts.orgyoutube.com This leads to the formation of trans products. libretexts.org
The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides is complex and can be influenced by the substitution pattern of the epoxide. libretexts.orgstackexchange.com While the reaction has significant SN2 character, there is also evidence of SN1-like carbocationic character at the transition state. libretexts.org This means that the positive charge in the protonated epoxide is shared, and the nucleophile will preferentially attack the carbon atom that can better stabilize this partial positive charge. libretexts.orgstackexchange.com In the case of this compound, the nucleophile can attack at either C1 or C2. The bromine atom's electron-withdrawing inductive effect can influence the distribution of the partial positive charge on the adjacent carbons.
| Reagent | Product | Stereochemistry |
| HBr (anhydrous) | trans-2-Bromocyclohexanol | trans |
| H₂O / H⁺ | trans-1,2-Cyclohexanediol | trans |
Table 1: Representative Acid-Catalyzed Ring-Opening Reactions.
Under basic or nucleophile-initiated conditions, the ring-opening of an epoxide follows a classic SN2 mechanism. libretexts.org The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the ring to open and form an alkoxide, which is subsequently protonated. In this scenario, steric hindrance is the dominant factor determining the site of attack. libretexts.orgyoutube.com The nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.org For this compound, the bromine atom at C3 can sterically influence the approach of the nucleophile, potentially directing it towards the less hindered C1 or C2 position.
The nature of the nucleophile plays a crucial role in the outcome of the ring-opening reaction. Strong, negatively charged nucleophiles, such as halides or alkoxides, favor the SN2 pathway, leading to attack at the less substituted carbon. libretexts.orgyoutube.com Weaker, neutral nucleophiles, like water or alcohols, generally require acid catalysis to facilitate the ring-opening. libretexts.orglibretexts.org Amines, being good nucleophiles, can open the epoxide ring without the need for acid catalysis, leading to the formation of aminoalcohols.
Formation of Halohydrins and Vicinal Diols
The reaction of alkenes with halogens in the presence of water is a common method for the formation of halohydrins. masterorganicchemistry.comchemistrysteps.comlibretexts.org This reaction proceeds through a halonium ion intermediate, which is then attacked by water in an anti-fashion. masterorganicchemistry.com Similarly, epoxides can be opened by aqueous acid to yield vicinal (1,2-) diols, also known as glycols. libretexts.orglibretexts.org The acid protonates the epoxide oxygen, which is then attacked by water in a backside manner, resulting in a trans-diol. libretexts.org The formation of cis- or trans-diols can be controlled by the stereochemistry of the starting alkene and the choice of reagents. youtube.com
Intramolecular Rearrangements and Cyclization Processes
The proximity of the bromine atom to the epoxide ring in this compound facilitates a range of intramolecular reactions. The reaction pathways are highly dependent on the conditions employed, leading to diverse structural outcomes.
Rearrangement Pathways Under Acidic or Basic Conditions
The reactivity of this compound is markedly influenced by the pH of the reaction medium. Both acidic and basic conditions can promote epoxide ring-opening, followed by rearrangement or cyclization, often with distinct regioselectivity and stereoselectivity.
Under acidic conditions , the epoxide oxygen is first protonated, which enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack can proceed with S_N_1-like character, where the positive charge is better stabilized at the more substituted carbon atom. nist.gov In the case of this compound, this can lead to the formation of halohydrins. The regiochemistry of the ring-opening is a complex interplay of electronic and steric factors. While S_N_2-like backside attack at the less substituted carbon is generally favored, the presence of the bromine atom can influence the transition state, potentially leading to attack at the more substituted carbon. nist.gov
Basic conditions , on the other hand, typically involve the use of a strong, non-nucleophilic base. The reaction often proceeds via an initial deprotonation if an acidic proton is available, or through direct nucleophilic attack on one of the epoxide carbons. For halo-substituted epoxides, base-induced elimination of hydrogen bromide is a common pathway, leading to the formation of an unsaturated alcohol. The use of bulky bases can favor the formation of the less substituted (Hofmann) elimination product. researchgate.net In the context of this compound, treatment with a base can initiate an intramolecular S_N_2 reaction, where the alkoxide formed from a residual alcohol or the attacking base itself displaces the bromide ion, leading to cyclic ether formation. aip.org
The stereochemistry of the starting material is crucial. For an intramolecular S_N_2 reaction to occur, the participating groups must be able to adopt an anti-periplanar arrangement. nih.gov
Table 1: General Rearrangement Pathways of Substituted Epoxides
| Condition | General Mechanism | Potential Products from this compound (Illustrative) |
| Acidic | Protonation of epoxide, followed by nucleophilic attack. Can exhibit S_N_1 or S_N_2 characteristics. nist.gov | trans-2-Bromocyclohexane-1,4-diol (with water as nucleophile), trans-Halohydrins (with hydrogen halides). nist.gov |
| Basic | Deprotonation followed by intramolecular substitution or elimination. Typically S_N_2 mechanism. researchgate.netnih.gov | Cyclohex-2-en-1-ol, Bicyclic ethers. |
Formation of Polycyclic Systems
The inherent reactivity of this compound makes it a valuable precursor for the synthesis of polycyclic systems, particularly bicyclic ethers. These reactions often proceed through a cascade mechanism initiated by the opening of the epoxide ring.
One key transformation involves an intramolecular nucleophilic attack where an oxygen-containing functional group, either present in the molecule or introduced via the reaction conditions, displaces the bromine atom. This neighboring group participation can lead to the formation of a new ring fused to the original cyclohexane (B81311) system. researchgate.net
For instance, the treatment of similar epoxy alcohols with Lewis acids can trigger a cascade of ring-opening and closing events to form complex polyether frameworks. Palladium-catalyzed oxidative cyclization reactions of diene-diols have also been shown to produce bicyclic ether scaffolds, demonstrating a synthetic strategy that could be conceptually applied to derivatives of this compound.
The formation of bicyclo[4.1.0]heptane derivatives, which is the core structure of the parent epoxide, can be envisioned through reactions that maintain the cyclopropane (B1198618) ring of the epoxide. However, many rearrangements of this substrate lead to the opening of this three-membered ring to form other six-membered ring derivatives or to form new five- or six-membered heterocyclic rings. The synthesis of nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold has been described from related chiral cyclohexenone derivatives, highlighting the utility of this structural motif. nih.gov
Table 2: Examples of Polycyclic Systems Derived from Epoxide Precursors
| Precursor Type | Reaction Type | Resulting Polycyclic System |
| Diene-diols | Palladium-catalyzed oxidative cyclization-redox relay | cis-Fused bicyclic ethers |
| Epoxy alcohols | Lewis acid-catalyzed rearrangement | Polycyclic ethers |
| Chiral cyclohexenones | Multi-step synthesis including epoxidation | Bicyclo[4.1.0]heptane nucleoside analogues nih.gov |
Stereochemical and Conformational Analysis of Cis 3 Bromo 1,2 Epoxycyclohexane and Its Derivatives
Elucidation of Relative and Absolute Configuration
The IUPAC name for one enantiomer of cis-3-Bromo-1,2-epoxycyclohexane is (1R,2S,6R)-2-bromo-7-oxabicyclo[4.1.0]heptane. nih.gov The "cis" designation indicates that the bromine atom and the epoxide oxygen are on the same side of the cyclohexane (B81311) ring. This relative configuration is crucial as it dictates the spatial relationship between these key functional groups.
The determination of the absolute configuration of chiral molecules like this compound and its derivatives often involves a combination of spectroscopic techniques and chemical correlation. Methods such as X-ray crystallography provide unambiguous assignment of the absolute stereochemistry of crystalline derivatives. Furthermore, chiroptical methods like circular dichroism (CD) spectroscopy can be employed. Chemical correlation, which involves converting the molecule of unknown configuration to a compound of known stereochemistry through stereospecific reactions, is another powerful tool.
Conformational Preferences and Dynamics of the Cyclohexane Ring System
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. youtube.commasterorganicchemistry.com The presence of substituents, such as the bromine atom and the epoxide ring in this compound, significantly influences the conformational equilibrium.
In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. For this compound, the cis relationship between the bromine and the epoxide ring means that in a chair conformation, one substituent will be in an axial position while the other is in an equatorial position, or both could be in a diequatorial or diaxial arrangement depending on the specific chair flip. However, the fused epoxide ring constrains the cyclohexane in a half-chair conformation. masterorganicchemistry.com
The preference for a substituent to occupy the equatorial position is largely due to the avoidance of steric strain, particularly 1,3-diaxial interactions. youtube.com The bulky bromine atom generally prefers the equatorial position to minimize these unfavorable interactions. However, the presence of the rigid epoxide ring introduces additional conformational constraints. The interplay between the steric demand of the bromine atom and the geometric constraints of the fused epoxide ring dictates the preferred conformation.
Cyclohexane rings can undergo a conformational "flip" where axial substituents become equatorial and vice versa. youtube.com For this compound, this ring flip would interconvert two different chair-like conformations. The energy barrier for this process is influenced by the substituents. nih.gov
Diastereoselective and Enantioselective Control in Reactions
The stereochemistry of this compound plays a critical role in directing the stereochemical outcome of its reactions, leading to the preferential formation of one diastereomer or enantiomer over another.
The ring-opening of epoxides is a cornerstone of synthetic chemistry and proceeds via an SN2 mechanism. chemistrysteps.com In the case of this compound, nucleophilic attack can occur at either of the two epoxide carbons. The regioselectivity and stereoselectivity of this attack are influenced by several factors:
Steric Hindrance: Nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide.
Electronic Effects: The electron-withdrawing bromine atom can influence the partial positive charge on the adjacent epoxide carbon, potentially making it more electrophilic.
Stereoelectronic Effects: The incoming nucleophile attacks in a trans-diaxial fashion relative to the opening epoxide C-O bond. chemtube3d.com This means the nucleophile and the leaving oxygen atom will be on opposite sides of the ring in the product, which adopts a chair conformation. chemtube3d.com
For instance, the reaction of cis-4-benzyloxy-1,2-epoxycyclohexane with a selenium-based nucleophile, followed by oxidation and elimination, was found to yield an unexpected diastereomeric cyclohexenol (B1201834) due to stereoelectronic control. csic.es The formation of different products can also be influenced by the presence of chelating agents like lithium ions, which can lock the molecule into a specific reactive conformation. csic.es
| Factor | Description | Influence on this compound |
|---|---|---|
| Steric Hindrance | The nucleophile favors attack at the less sterically crowded carbon of the epoxide. | The bromine atom's bulk may direct attack to the carbon further away from it. |
| Electronic Effects | The inductive effect of the bromine atom can alter the electrophilicity of the epoxide carbons. | The carbon alpha to the bromine may be more electron-deficient and thus more susceptible to attack. |
| Stereoelectronic Control (Fürst-Plattner Rule) | Nucleophilic attack occurs in a trans-diaxial manner to the breaking C-O bond, leading to a diaxial product. chemtube3d.com | Predicts the formation of a specific chair conformation of the product where the nucleophile and the resulting hydroxyl group are in axial positions. chemtube3d.com |
| Chelation | Metal ions can coordinate to both the epoxide oxygen and another nearby functional group, locking the conformation. csic.es | The presence of Lewis acids could favor a specific conformation, leading to a different stereochemical outcome. csic.es |
Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. researchgate.netmdpi.com This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. researchgate.net The result is the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a product. researchgate.net
In the context of racemic this compound, a chiral catalyst could be employed to selectively catalyze the ring-opening of one enantiomer over the other. This would allow for the isolation of the unreacted, enantiomerically enriched epoxide and the enantiomerically enriched diol product. Such studies are crucial for the synthesis of enantiopure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.net Dynamic kinetic resolution (DKR) is an even more advanced technique where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomeric product. rsc.org Palladium-catalyzed systems, often in conjunction with chiral phosphoric acids, have proven effective for the kinetic resolution of various racemic compounds. nih.govnih.gov
Mechanistic Investigations of Reactions Involving Cis 3 Bromo 1,2 Epoxycyclohexane
Transition State Analysis of Epoxide Ring Opening
The opening of the strained three-membered epoxide ring is the central feature of its reactivity. youtube.comchemistrysteps.com This process is highly dependent on the reaction conditions, particularly the presence or absence of an acid catalyst, which dictates the nature of the transition state.
The acid-catalyzed ring-opening of epoxides does not proceed through a purely SN1 or SN2 mechanism but rather a hybrid pathway that exhibits characteristics of both. pressbooks.pubopenstax.orglibretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group and makes the ring more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com
This protonation leads to the development of a transition state with significant positive charge distributed across the two epoxide carbons. openstax.org In an unsymmetrical epoxide, this partial positive charge is better stabilized on the more substituted carbon atom, a feature reminiscent of an SN1 reaction. pressbooks.pubopenstax.org Consequently, the nucleophile preferentially attacks this more substituted, or tertiary, carbon. openstax.orgbyjus.com
However, the stereochemical outcome of the reaction is characteristic of an SN2 mechanism. pressbooks.pubopenstax.org The nucleophile attacks from the side opposite to the carbon-oxygen bond (backside attack), resulting in an inversion of configuration at the site of attack and the formation of a trans-diaxial product. chemistrysteps.compressbooks.publibretexts.org Therefore, the transition state for the acid-catalyzed opening of an epoxide like cis-3-bromo-1,2-epoxycyclohexane possesses SN2-like geometry but with substantial SN1-like carbocationic character. openstax.orglibretexts.org
Table 1: Comparison of Nucleophilic Ring-Opening Mechanisms for Epoxides
| Feature | Acid-Catalyzed Opening | Base-Catalyzed Opening |
|---|---|---|
| Initial Step | Protonation of the epoxide oxygen. masterorganicchemistry.com | Direct attack by a strong nucleophile. libretexts.org |
| Mechanism | Hybrid SN1/SN2 character. pressbooks.pubopenstax.org | Typically SN2 mechanism. libretexts.orgscribd.com |
| Regioselectivity | Nucleophile attacks the more substituted carbon. openstax.orgbyjus.com | Nucleophile attacks the less sterically hindered carbon. openstax.orglibretexts.org |
| Stereochemistry | Inversion of configuration (anti-addition). chemistrysteps.com | Inversion of configuration (anti-addition). chemistrysteps.com |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). youtube.com | Strong nucleophiles (e.g., RO⁻, CN⁻, Grignard reagents). youtube.comchemistrysteps.com |
Stereoelectronic effects play a crucial role in determining the outcome of reactions involving cyclic compounds like this compound. The Fürst-Plattner rule, or the trans-diaxial effect, is particularly relevant. It posits that nucleophilic addition to a cyclohexene (B86901) derivative, including the opening of an epoxide ring, occurs in a way that the incoming nucleophile and the leaving group (the epoxide oxygen) occupy trans-diaxial positions in the resulting chair-like transition state. researchgate.net
This requirement dictates the stereospecificity of the reaction. For the nucleophilic attack to proceed via the favored low-energy chair conformation, the cyclohexane (B81311) ring must orient itself appropriately. The attack of the nucleophile happens from the backside relative to the epoxide's C-O bond, leading to a trans-diaxial arrangement of the nucleophile and the newly formed hydroxyl group in the product. chemistrysteps.comresearchgate.net This stereospecificity ensures that the cis or trans nature of the starting epoxide influences the final product's stereochemistry.
Role of the Bromine Substituent in Modulating Reactivity
The bromine atom at the C-3 position of the cyclohexane ring is not a passive spectator. It actively influences the reaction's course through both electronic and steric effects, and potentially through direct intramolecular participation.
The bromine atom exerts a significant electron-withdrawing inductive effect. This effect alters the electron density at the epoxide carbons, influencing the regioselectivity of nucleophilic attack. The polarization of the C-Br bond can affect the stability of the partial positive charge that develops during acid-catalyzed ring-opening, potentially competing with the directing effects of alkyl substitution.
The bromine atom, with its lone pairs of electrons, can act as an internal nucleophile. This neighboring group participation can lead to the formation of a bicyclic bromonium ion intermediate. researchgate.netsigmaaldrich.com This intramolecular, bromonium ion-assisted epoxide ring-opening would result in a rearranged product. The formation of this intermediate would involve an attack by the bromine atom on one of the epoxide carbons, with the epoxide oxygen acting as the leaving group. The resulting oxonium ion could then be captured by an external nucleophile. researchgate.net This pathway competes with the direct intermolecular attack by an external nucleophile on the epoxide ring and can significantly alter the product distribution.
Catalytic Mechanisms in Halogenated Epoxide Transformations
Various catalytic systems have been developed to enhance the efficiency and selectivity of epoxide transformations. These methods are applicable to halogenated epoxides and offer pathways to valuable chemical building blocks.
Enzymatic Catalysis : Halohydrin dehalogenases are enzymes that can catalyze the enantioselective ring-opening of epoxides. nih.gov These enzymes accept a variety of nucleophiles, such as azide, cyanide, and nitrite, allowing for the synthesis of a range of enantiopure β-substituted alcohols. nih.gov This biocatalytic approach is noted for its high enantioselectivity. nih.gov
Metal-Salen Complex Catalysis : Chiral metal-salen complexes, particularly with chromium (Cr), have been effectively used as catalysts for the asymmetric ring-opening (ARO) of meso-epoxides. mdpi.com These reactions can be performed with halogen nucleophiles, offering a route to enantiomerically enriched halohydrins. mdpi.com The catalyst facilitates the enantioselective addition of the nucleophile to one of the epoxide carbons.
Organocatalysis : Non-metallic organic molecules can also catalyze epoxide transformations. For instance, meso-tetraphenylporphyrins have been shown to catalyze the highly regioselective ring-opening of epoxides with elemental halogens (iodine or bromine) to produce halo alcohols. researchgate.net This method involves the formation of a trihalide anion which then acts as the nucleophile. researchgate.net
Table 2: Overview of Catalytic Systems for Halogenated Epoxide Transformations
| Catalytic System | Catalyst Example | Key Features | Reference |
|---|---|---|---|
| Enzymatic | Halohydrin dehalogenase | High enantioselectivity; accepts various nucleophiles (azide, cyanide). | nih.gov |
| Metal-Complex | Cr-Salen Complexes | Asymmetric ring-opening (ARO); effective for meso-epoxides. | mdpi.com |
| Organocatalysis | meso-Tetraphenylporphyrin | High regioselectivity; uses elemental halogens. | researchgate.net |
Enzymatic Biotransformations of Cis 3 Bromo 1,2 Epoxycyclohexane
Epoxide Hydrolase-Catalyzed Hydrolysis
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of an epoxide ring to generate a corresponding vicinal diol. nih.govmdpi.com This reaction is significant in both metabolic detoxification and biocatalytic applications. researchgate.net
Enantioselectivity and Regioselectivity of Hydration Reactions
The hydrolysis of racemic (±)-cis-3-bromo-1,2-epoxycyclohexane catalyzed by rabbit microsomal epoxide hydrolase demonstrates high specificity. The reaction is entirely regio- and stereospecific, exclusively yielding t-3-bromocyclohexane-r-1,t-2-diol as the product. rsc.org This indicates that the enzymatic hydration proceeds via an anti-addition mechanism, where the water molecule attacks the oxirane carbon from the side opposite to the oxygen atom.
The hydrolysis process is also enantioselective. When the reaction is monitored under enzyme saturation conditions, a biphasic kinetic profile is observed, which is characteristic of the differential processing of enantiomers. rsc.org At approximately 30% conversion of the racemic substrate, the unreacted epoxide and the diol product are both optically active. Specifically, the remaining substrate shows an enantiomeric excess (e.e.) of 24–30% for the (–)-(1R,2R,3S)-enantiomer, while the formed diol product exhibits an e.e. of 56–60% for the (–)-(1R,2S,3R)-configuration. rsc.org This selective hydrolysis of one enantiomer over the other is a hallmark of kinetic resolution. However, if the reaction is allowed to proceed to completion, the resulting diol product is racemic. rsc.org
Table 1: Enantioselectivity in the Hydrolysis of (±)-cis-3-Bromo-1,2-epoxycyclohexane by Rabbit Microsomal Epoxide Hydrolase at ~30% Conversion
| Compound | Enantiomer | Enantiomeric Excess (e.e.) | Absolute Configuration |
|---|---|---|---|
| Unchanged Substrate | Enriched Enantiomer | 24-30% | (–)-(1R,2R,3S) |
| Product Diol | Enriched Enantiomer | 56-60% | (–)-(1R,2S,3R) |
Substrate Specificity and Comparison with Diastereoisomers
Studies comparing the enzymatic hydrolysis of diastereomeric bromo-epoxycyclohexanes reveal significant differences in substrate suitability. cis-3-Bromo-1,2-epoxycyclohexane is a much better substrate for rabbit microsomal epoxide hydrolase than its trans-diastereoisomer. rsc.orgnih.gov This highlights the high degree of substrate specificity of the enzyme, where the spatial arrangement of the substituents on the cyclohexane (B81311) ring plays a crucial role in its recognition and processing within the enzyme's active site. Soluble epoxide hydrolases (sEH), in general, tend to catalyze the hydrolysis of trans-substituted epoxides. psu.edu The preference of the microsomal EH for the cis-isomer in this case underscores the distinct specificities among different classes of epoxide hydrolases. psu.edu
Mechanistic Insights into Enzymatic Activity
Understanding the mechanism of epoxide hydrolase action is fundamental to appreciating its synthetic utility and biological function.
Proposed Mechanisms for Epoxide Hydrolase-Mediated Hydration
The catalytic mechanism for most epoxide hydrolases proceeds through a two-step process involving a covalent intermediate. nih.govnih.gov The generally accepted mechanism involves a nucleophilic attack by a carboxylate residue, typically an aspartate, on one of the epoxide's carbon atoms. nih.govucanr.edu This initial attack leads to the formation of a covalent α-hydroxyacyl-enzyme intermediate and the opening of the oxirane ring. ucanr.edu
In the second step, a water molecule, activated by a general base catalysis mechanism likely involving a histidine residue, attacks the carbonyl carbon of the ester intermediate. nih.govucanr.edu This hydrolyzes the ester bond, releasing the diol product and regenerating the active enzyme for another catalytic cycle. ucanr.edu This mechanism is consistent with the observed anti-addition of water to the epoxide. ucanr.edu
Active Site Interactions and Substrate Binding
The enantioselectivity and substrate specificity of an epoxide hydrolase are dictated by the architecture of its active site. nih.gov The active site is typically located in a buried cavity within the enzyme's α/β-hydrolase fold structure, connected to the exterior by one or more tunnels. researchgate.netnih.gov The shape, size, and flexibility of these tunnels regulate substrate access and product release. nih.gov
For a substrate like this compound, specific interactions within the active site orient the molecule for the nucleophilic attack. The differential binding of the two enantiomers accounts for the observed enantioselectivity. rsc.org It has been proposed that the hydrolysis of the (–)-(1R,2R,3S)-enantiomer is competitively inhibited by the (+)-(1S,2S,3R)-enantiomer, rationalizing the kinetic resolution profile. rsc.org The enzyme's ability to distinguish between the cis and trans diastereoisomers suggests that the active site imposes strict steric constraints that favor the binding of the cis form. rsc.org
Biocatalytic Potential of Epoxide Hydrolases in Chiral Synthesis
Epoxide hydrolases are highly valuable biocatalysts for the synthesis of chiral compounds, which are crucial intermediates for pharmaceuticals and other fine chemicals. nih.govresearchgate.net Their ability to perform kinetic resolution of racemic epoxides is a primary application. nih.govresearchgate.net This process allows for the separation of a racemic mixture into an enantiomerically enriched epoxide and a corresponding enantiopure vicinal diol. researchgate.net
The enzymatic hydrolysis of this compound serves as a clear example of this potential. The reaction yields both optically active unreacted epoxide and an optically active diol product at partial conversion. rsc.org These chiral building blocks can be used in the synthesis of more complex target molecules. The cofactor-independent nature of epoxide hydrolases further enhances their appeal for industrial applications. mdpi.comresearchgate.net By leveraging the high enantioselectivity and regioselectivity of these enzymes, chemists can access valuable chiral synthons from inexpensive racemic starting materials. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Modeling of Conformations and Transition States
Molecular modeling serves as a powerful tool to visualize and predict the three-dimensional arrangements of atoms in a molecule and the energetic pathways of its reactions.
Energy Minimization and Conformational Search Algorithms
The conformational landscape of cis-3-Bromo-1,2-epoxycyclohexane is primarily dictated by the cyclohexane (B81311) ring, which typically adopts a chair conformation to minimize steric and torsional strain. The presence of the epoxide ring and the bromine atom introduces specific conformational preferences. The cis configuration places both the epoxide oxygen and the bromine atom on the same side of the cyclohexane ring.
Computational studies on similar cyclohexane derivatives often employ energy minimization and conformational search algorithms to identify the most stable conformations. nih.gov For instance, force fields like MMFF94 (Merck Molecular Force Field 94) are commonly used to optimize molecular geometries and calculate their relative energies. nih.gov In the case of this compound, two primary chair conformations would be considered, differing in the axial or equatorial position of the bromine atom.
A conformational search would systematically explore the potential energy surface of the molecule to identify all low-energy conformers. The relative energies of these conformers determine their population at a given temperature. It is anticipated that the conformation with the bulky bromine atom in the equatorial position would be sterically favored to minimize 1,3-diaxial interactions.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Bromine Position | Key Interactions | Hypothetical Relative Energy (kcal/mol) |
| 1 | Axial | 1,3-diaxial interactions with axial hydrogens | > 0 |
| 2 | Equatorial | Minimized steric strain | 0 (most stable) |
Prediction of Reactivity and Selectivity based on Steric and Electronic Parameters
The reactivity of this compound, particularly in ring-opening reactions, is governed by a combination of steric and electronic factors. The bromine atom, being an electron-withdrawing group, influences the electron density distribution in the epoxide ring. nih.gov This electronic effect can make the adjacent carbon atoms more susceptible to nucleophilic attack.
Theoretical studies on the reactivity of substituted epoxides often focus on predicting the regioselectivity of nucleophilic attack. nih.gov For this compound, a nucleophile can attack either C1 or C2 of the epoxide. The outcome is influenced by:
Steric Hindrance: The bromine atom at C3 can sterically hinder the approach of a nucleophile to C2.
Electronic Effects: The electron-withdrawing nature of the bromine atom can polarize the C-O bonds of the epoxide, potentially making one carbon more electrophilic than the other. nih.gov
Computational models can predict the favored site of attack by calculating the energies of the transition states for both possible pathways. The pathway with the lower activation energy will be the kinetically favored one. Studies on analogous systems, such as cis-4-benzyloxy-1,2-epoxycyclohexane, have shown that the stereoelectronic effects dictate the outcome of reactions, leading to specific diastereomeric products. csic.es
Quantum Mechanical Calculations (e.g., DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics.
Calculation of Reaction Barriers and Thermodynamic Profiles
For example, in a nucleophilic substitution reaction, the free energy of activation for the attack at C1 versus C2 can be calculated. These calculations would provide a quantitative prediction of the regioselectivity. Theoretical studies on similar epoxide ring-opening reactions have successfully used DFT to elucidate reaction mechanisms and predict outcomes.
Table 2: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Ring-Opening
| Reaction Pathway | Attacked Carbon | Hypothetical Activation Energy (kcal/mol) | Predicted Major Product |
| A | C1 | Lower ΔG‡ | Trans-diaxial product |
| B | C2 | Higher ΔG‡ | Trans-diequatorial product |
Note: This table is illustrative. The actual values would depend on the specific nucleophile, solvent, and level of theory used in the DFT calculations.
Elucidation of Electronic Structure and Bonding Characteristics
DFT and other quantum mechanical methods can provide detailed information about the electronic structure of this compound. Analysis of the molecular orbitals (e.g., HOMO and LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) analysis is a powerful tool to understand bonding interactions and charge distribution within a molecule. For this compound, NBO analysis could quantify the charges on the carbon atoms of the epoxide ring, revealing the extent of electronic polarization caused by the bromine substituent. This information is crucial for understanding its reactivity. Studies on other halogenated compounds have successfully used NBO analysis to understand intermolecular interactions. nih.gov
Simulations of Solvent Effects and Intermolecular Interactions
The behavior of a molecule is often significantly influenced by its environment, particularly the solvent. Computational simulations can model these effects.
Simulations incorporating explicit solvent molecules or using implicit solvent models (like the Polarizable Continuum Model, PCM) can provide a more realistic picture of the reaction energetics and conformational equilibria in solution. The polarity of the solvent can affect the stability of charged or polar transition states, thereby influencing the reaction rate and selectivity.
Furthermore, the bromine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and interactions with other molecules. capes.gov.brnih.gov Computational studies can be used to investigate the strength and nature of these interactions. By analyzing the molecular electrostatic potential (MEP), regions of positive and negative electrostatic potential on the molecule's surface can be identified, predicting the sites for intermolecular interactions. nih.gov
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of cis-3-Bromo-1,2-epoxycyclohexane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular picture can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the chemical environment and connectivity of the hydrogen atoms. The cis configuration of the bromo and epoxy groups dictates specific chemical shifts and coupling constants. The protons on the epoxide ring (H-1 and H-2) are expected to appear at a characteristic downfield shift due to the electronegativity of the adjacent oxygen atom. The proton attached to the carbon bearing the bromine atom (H-3) will also be significantly deshielded. The remaining methylene (B1212753) protons of the cyclohexane (B81311) ring will appear as complex multiplets in the upfield region.
Expected ¹H NMR Data:
The cis-relationship between the epoxide and the bromine atom influences the coupling constants (J-values) between adjacent protons, which can be used to confirm the stereochemistry.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-1 (epoxide) | 3.0 - 3.5 | Doublet | J(H1-H2), J(H1-H6) |
| H-2 (epoxide) | 3.0 - 3.5 | Doublet of doublets | J(H2-H1), J(H2-H3) |
| H-3 (CH-Br) | 4.0 - 4.5 | Multiplet | J(H3-H2), J(H3-H4a), J(H3-H4e) |
| H-4, H-5, H-6 (ring CH₂) | 1.2 - 2.5 | Complex multiplets |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbons of the epoxide ring (C-1 and C-2) are expected to resonate in a specific region, while the carbon attached to the bromine (C-3) will also show a characteristic chemical shift.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-1 (epoxide) | 50 - 60 |
| C-2 (epoxide) | 50 - 60 |
| C-3 (C-Br) | 55 - 65 |
| C-4, C-5, C-6 (ring CH₂) | 20 - 35 |
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR and for providing further structural details. nist.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com Cross-peaks in a COSY spectrum of this compound would connect signals of protons that are on adjacent carbon atoms. For instance, a cross-peak would be expected between the signals for H-2 and H-3, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. nist.gov For this compound, a NOESY spectrum would be critical in confirming the cis stereochemistry. A cross-peak between the proton on the bromine-bearing carbon (H-3) and one of the epoxide protons (e.g., H-2) would provide strong evidence for their spatial proximity on the same face of the cyclohexane ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. nist.gov For this compound, the molecular ion peak ([M]⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be seen for the molecular ion and any bromine-containing fragments. libretexts.org
The fragmentation of this compound under electron ionization would likely involve several key pathways:
Loss of a bromine radical (•Br): This would result in a fragment ion [M-Br]⁺.
Cleavage of the epoxide ring: This can lead to various smaller fragment ions.
Loss of HBr: A peak corresponding to [M-HBr]⁺ may also be observed.
Expected Mass Spectrometry Data:
| m/z Value | Proposed Fragment | Significance |
| 176/178 | [C₆H₉BrO]⁺ | Molecular ion peak (showing ⁷⁹Br/⁸¹Br isotopes) |
| 97 | [C₆H₉O]⁺ | Loss of Bromine radical |
| 81 | [C₆H₉]⁺ | Loss of Bromine and Oxygen |
| 67 | [C₅H₇]⁺ | Further fragmentation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretch of the epoxide ring and the C-Br stretch. nih.govchegg.com The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of a hydroxyl group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR and is particularly useful for identifying non-polar bonds. The C-C bond vibrations of the cyclohexane ring would be observable.
Expected Vibrational Spectroscopy Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| ~3000-2850 | C-H stretch (alkane) | IR, Raman |
| ~1250 | C-O-C asymmetric stretch (epoxide) | IR |
| ~850-950 | Epoxide ring breathing (symmetric stretch) | IR, Raman |
| ~600-700 | C-Br stretch | IR |
X-ray Crystallography for Definitive Solid-State Structure Confirmation
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique could be used to precisely determine bond lengths, bond angles, and the absolute stereochemistry of the molecule. This would unequivocally confirm the cis relationship between the bromine atom and the epoxide ring. While no specific crystal structure for this compound is readily available in the searched literature, studies on related brominated cyclohexane derivatives demonstrate the power of this technique in establishing unambiguous structural assignments. researchgate.net
Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of a sample of this compound and for monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a mixture and then provides a mass spectrum for each component. nih.gov It is an excellent method for determining the purity of a sample of this compound and for identifying any volatile impurities or byproducts from its synthesis. The retention time in the gas chromatogram is a characteristic of the compound, while the mass spectrum confirms its identity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture in the liquid phase. It can be used to assess the purity of this compound, especially if the compound is not sufficiently volatile for GC analysis or if non-volatile impurities are present. Different HPLC methods, such as reversed-phase chromatography, can be developed to achieve optimal separation.
Future Research Directions and Unexplored Reactivity
Development of Novel Stereoselective Synthetic Methodologies
The controlled synthesis of cis-3-Bromo-1,2-epoxycyclohexane and its derivatives with high stereoselectivity is a foundational challenge. Future research should focus on developing novel and efficient methodologies that provide precise control over the diastereoselectivity of the epoxidation of 3-bromocyclohexene (B24779) and related precursors.
Key Research Objectives:
Directed Epoxidation: Investigation into substrate-directed epoxidation reactions where a coordinating group on the cyclohexene (B86901) precursor guides the epoxidizing agent to a specific face of the double bond. This could involve the use of chiral auxiliaries or strategically placed functional groups that can form hydrogen bonds or coordinate with the oxidant.
Organocatalytic Epoxidation: The development of chiral organic catalysts, such as those based on ketones or iminium ions, for the enantioselective epoxidation of 3-bromocyclohexene. This would provide access to enantioenriched this compound, a valuable building block for asymmetric synthesis.
Enzymatic and Bio-inspired Catalysis: Exploring the use of biocatalysts, such as monooxygenases or engineered enzymes, for the stereospecific epoxidation of 3-bromocyclohexene. nih.gov These enzymatic methods have the potential to offer exceptional selectivity under mild, environmentally friendly conditions.
A hypothetical comparison of potential stereoselective methods is presented in Table 1.
Table 1: Hypothetical Comparison of Stereoselective Epoxidation Methods for 3-Bromocyclohexene
| Method | Potential Catalyst/Reagent | Expected Diastereomeric Ratio (cis:trans) | Potential Advantages | Research Challenges |
|---|---|---|---|---|
| Directed Epoxidation | m-CPBA with a directing alcohol | >95:5 | High facial selectivity, predictable stereochemistry. | Synthesis of directed precursors, removal of directing group. |
| Organocatalytic Epoxidation | Chiral ketone catalyst | Up to 90:10 | Metal-free, access to enantiomers. | Catalyst loading, scalability. |
Exploration of Underutilized Catalytic Systems for Transformations
The dual functionality of this compound opens the door to a wide range of catalytic transformations. Future work should explore catalytic systems that can selectively activate either the epoxide or the carbon-bromine bond, or ideally, orchestrate tandem reactions involving both functionalities.
Key Research Objectives:
Lewis Acid Catalysis: A systematic study of various Lewis acids to catalyze the ring-opening of the epoxide with a wide array of nucleophiles. Research should focus on achieving high regioselectivity (attack at C1 vs. C2) and stereoselectivity (inversion or retention of configuration).
Transition-Metal Catalysis: The application of transition-metal catalysts (e.g., palladium, copper, nickel) to effect cross-coupling reactions at the C-Br bond. This could enable the introduction of diverse substituents, such as aryl, alkyl, and amino groups.
Phase-Transfer Catalysis: The use of phase-transfer catalysts to facilitate reactions with nucleophiles that are not soluble in common organic solvents. This approach could enhance reaction rates and yields, particularly for the synthesis of derivatives under biphasic conditions. csic.es
Comprehensive Studies of Complex Reaction Networks
The interplay between the epoxide and the bromo-substituent can lead to complex reaction pathways and the formation of unexpected products. A thorough investigation of these reaction networks is crucial for understanding and harnessing the full synthetic potential of this compound.
Key Research Objectives:
Mechanistic Investigations: Detailed mechanistic studies of key transformations, including kinetic analysis, isotope labeling experiments, and the isolation and characterization of intermediates. This will provide a deeper understanding of the factors that control product distribution.
Tandem and Cascade Reactions: The design of novel tandem or cascade reactions that leverage the reactivity of both the epoxide and the C-Br bond in a single synthetic operation. For example, a nucleophilic ring-opening of the epoxide could be followed by an intramolecular cyclization involving the bromine atom.
Influence of Reaction Conditions: A systematic investigation of the influence of reaction parameters (solvent, temperature, catalyst, and stoichiometry) on the outcome of reactions. This will be essential for developing selective and high-yielding synthetic protocols. A study on the related cis-4-benzyloxy-1,2-epoxycyclohexane has shown that the presence of lithium salts can significantly influence the reaction pathway in base-induced rearrangements.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry offers a powerful tool for predicting the reactivity and stereoselectivity of reactions involving this compound. Advanced modeling can guide experimental design and accelerate the discovery of new transformations.
Key Research Objectives:
Transition State Analysis: The use of Density Functional Theory (DFT) and other computational methods to model the transition states of key reactions, such as the nucleophilic ring-opening of the epoxide. This can provide insights into the origins of regio- and stereoselectivity.
Reaction Pathway Mapping: The computational mapping of entire reaction energy surfaces to identify the most favorable reaction pathways and predict the formation of major and minor products.
Catalyst Design: The in-silico design of new catalysts with enhanced activity and selectivity for specific transformations of this compound.
A hypothetical dataset from a computational study on the Lewis acid-catalyzed ring-opening is shown in Table 2.
Table 2: Hypothetical DFT-Calculated Activation Barriers for Nucleophilic Attack on this compound
| Nucleophile | Lewis Acid Catalyst | Attack at C1 (kcal/mol) | Attack at C2 (kcal/mol) | Predicted Regioselectivity |
|---|---|---|---|---|
| Azide (N₃⁻) | None | 25.4 | 28.1 | C1 favored |
| Azide (N₃⁻) | Ti(O-iPr)₄ | 15.2 | 18.9 | C1 strongly favored |
| Cyanide (CN⁻) | None | 23.8 | 26.5 | C1 favored |
Investigation of this compound in Green Chemistry Protocols
The principles of green chemistry provide a framework for developing more sustainable chemical processes. Future research should aim to incorporate this compound into environmentally benign synthetic protocols.
Key Research Objectives:
Atom-Economical Reactions: The development of reactions that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste.
Use of Greener Solvents: The exploration of reactions in environmentally friendly solvents, such as water, ionic liquids, or supercritical fluids.
Biocatalytic and Renewable Routes: The development of biocatalytic methods for both the synthesis and transformation of this compound, as well as the exploration of routes from renewable feedstocks. The use of biocatalysts like epoxide hydrolases can offer enantioselective conversions under mild conditions. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable building block in organic synthesis, paving the way for the development of novel molecules and more sustainable chemical processes.
Q & A
Q. What synthetic methodologies are recommended for preparing cis-3-Bromo-1,2-epoxycyclohexane, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves bromination of a cyclohexene precursor followed by epoxidation. For bromination, electrophilic addition using bromine (Br₂) or N-bromosuccinimide (NBS) under radical or ionic conditions can be tested. Epoxidation may employ peracids (e.g., mCPBA) or transition-metal catalysts. Optimization : Use a factorial design to evaluate variables (e.g., temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design could test solvent (dichloromethane vs. THF), temperature (0°C vs. 25°C), and reagent equivalents (1.0 vs. 1.2). Analyze yield and purity via HPLC or GC-MS to identify optimal conditions .
Q. Which spectroscopic techniques are critical for characterizing cis-3-Bromo-1,2-epoxycyclohexane, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for epoxy protons (δ 3.5–4.5 ppm as multiplet) and bromine-induced deshielding of adjacent CH₂ groups.
- ¹³C NMR : Epoxy carbons (δ 50–60 ppm) and brominated carbon (δ 30–40 ppm).
- IR : Epoxide C-O stretch (~1250 cm⁻¹) and C-Br stretch (~550–650 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z ~192) and fragmentation patterns (e.g., loss of Br or epoxy ring opening).
Cross-validate results with computational predictions (e.g., DFT for NMR chemical shifts) to confirm stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in nucleophilic ring-opening reactions of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate transition-state energies for nucleophilic attack at either the C1 or C2 position. Solvent effects can be modeled using polarizable continuum models (PCM). Compare activation barriers to predict dominant pathways. Validate with kinetic experiments (e.g., monitoring reaction progress via in-situ IR) under varying nucleophiles (e.g., amines vs. thiols) .
Q. What experimental strategies resolve contradictions in stereochemical outcomes during epoxide functionalization?
- Methodological Answer : If stereochemical discrepancies arise (e.g., unexpected trans products), conduct control experiments:
- Vary solvent polarity (aprotic vs. protic) to assess hydrogen-bonding effects.
- Use chiral additives or catalysts to probe stereochemical influence.
- Perform kinetic isotope effect (KIE) studies to distinguish between stepwise and concerted mechanisms.
Cross-reference results with theoretical models (e.g., molecular dynamics simulations) to reconcile empirical and computational data .
Q. How should researchers design stability studies for cis-3-Bromo-1,2-epoxycyclohexane under varying thermal and pH conditions?
- Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Conduct accelerated aging studies at elevated temperatures (40–80°C) and monitor degradation products via GC-MS.
- pH Stability : Prepare buffered solutions (pH 2–12) and track epoxy ring integrity using ¹H NMR. Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions.
Statistical tools like response surface methodology (RSM) can model degradation pathways and identify critical stability factors .
Q. What methodologies validate the role of cis-3-Bromo-1,2-epoxycyclohexane as a chiral building block in asymmetric synthesis?
- Methodological Answer :
- Synthesize diastereomeric derivatives (e.g., esters or amides) and compare their optical rotation or circular dichroism (CD) spectra.
- Use chiral chromatography (HPLC with polysaccharide columns) to resolve enantiomers and determine enantiomeric excess (ee).
- Perform X-ray crystallography on derivatives to confirm absolute configuration.
Correlate results with computational predictions of chiral induction using software like Gaussian or ORCA .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in large-scale syntheses of cis-3-Bromo-1,2-epoxycyclohexane?
- Methodological Answer :
- Scale-Up Factors : Test mixing efficiency (e.g., overhead vs. magnetic stirring) and heat dissipation using calorimetry.
- Purification : Compare column chromatography with recrystallization or distillation for impurity profiles (HPLC).
- Batch Analysis : Use multivariate analysis (e.g., PCA) to identify outliers in raw material quality or reaction parameters.
Document deviations rigorously and apply Six Sigma principles to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
